molecular formula C12H17NO4 B3038174 4-Aminobenzo-12-crown-4 CAS No. 78554-68-4

4-Aminobenzo-12-crown-4

Cat. No. B3038174
CAS RN: 78554-68-4
M. Wt: 239.27 g/mol
InChI Key: ZKICIJKRTPWQSI-UHFFFAOYSA-N
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Description

4-Aminobenzo-12-crown-4 is a cyclic compound with the IUPAC name 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine . It has a molecular weight of 239.27 . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 4-Aminobenzo-12-crown-4 is 1S/C12H17NO4/c13-10-1-2-11-12 (9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 . The molecular formula is C12H18NO4 .


Physical And Chemical Properties Analysis

4-Aminobenzo-12-crown-4 is a solid substance . The specific physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Metal Complex Formation

4-Aminobenzo-12-crown-4 is used in synthesizing novel aminomethylphosphine compounds, which are then employed to form metal complexes with nickel(II), palladium(II), and platinum(II). These complexes have been studied and characterized, revealing insights into their structural and chemical properties (Serinda, 1995).

Lithium Isotope Separation

This compound has been applied in the separation of lithium isotopes, using an ionic liquid-anisole extraction system. It has been compared with other crown ethers for efficiency in isotope separation, demonstrating its utility in this field (Liu et al., 2018).

Ion Transport and Extraction

Research shows that 4-Aminobenzo-12-crown-4 can transport K+ ion significantly faster than other crown ether derivatives. This highlights its potential in ion transport applications (Tsukube et al., 1985).

Functionalization of Carbon Nanotubes

This compound is also used in the covalent functionalization of multi-walled carbon nanotubes (MWNTs) and fullerene C60. This method is environmentally friendly and holds potential for applications in nanoelectronics and nanomedicine (Henao-Holguín et al., 2016).

Ternary Complex Creation

4-Aminobenzo-12-crown-4 is used in creating ternary multi-component crystals. The crown ether facilitates the formation of these structures, which can be controlled for designed creation of ternary crystals (Boardman et al., 2014).

Engineered Ionic Gates

The compound is integral in developing engineered ionic gates for ion conduction based on sodium and potassium-activated nanochannels, showing promise in clinical medicine, biosensors, and drug delivery (Liu et al., 2015).

Metal Complex Dyes

4-Aminobenzo-12-crown-4 is involved in synthesizing novel formazans and their metal complex dyes, revealing potential in the field of dyes and pigments (Gök & Şentürk, 1991).

Visual Detection of Pb(II) Ions

The compound is used in a crown ether-based colorimetric sensing scheme for detecting Pb(II) ions, highlighting its application in environmental monitoring (Mehta et al., 2014).

Curing Agent for Epoxy Resins

It serves as a curing agent for epoxy resins, improving their thermal stability, which is significant in the field of materials science (López et al., 2017).

Detection of Ferric Ions

4-Aminobenzo-12-crown-4 is also employed for the detection of ferric ions in aqueous solutions, using colorimetric, UV-visible absorption, and fluorescence techniques. This application is crucial in environmental and biological monitoring (Ly et al., 2017).

Safety And Hazards

The safety information for 4-Aminobenzo-12-crown-4 includes several hazard statements: H302, H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKICIJKRTPWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)N)OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169758
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzo-12-crown-4

CAS RN

78554-68-4
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78554-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
J Li, H Yi, M Wang, F Yan, Q Zhu, S Wang, J Li… - …, 2020 - Wiley Online Library
… To active each crown ethers to play their roles for binding with ions in solution, the 4‘-aminobenzo-12-crown-4 (AB12 C4) ethers were grafted onto a chloromethylated polysulfone (…
GE Pacey, YP Wu, BP Bubnis - Synthetic Communications, 1981 - Taylor & Francis
… The 4’aminobenzo-12-crown-4 … 4'picrylamino benzo-12-crown-4(~: 4'aminobenzo-12-crown-4 was dissolved in 200ml of methanol. Sodium bicarbonate (.3g 0.00378 mole) and picryl …
Number of citations: 31 www.tandfonline.com
H An, JS Bradshaw, RM Izatt, Z Yan - Chemical reviews, 1994 - ACS Publications
… Bis(benzocrown ether) 38 was synthesized by the condensation of 4'-aminobenzo-12-crown-4 (S10) and 4/-formylbenzo-12-crown-4 (S14) (Scheme 8, procedure K).64 …
Number of citations: 180 pubs.acs.org
VO Gelmboldt, EV Ganin, MS Fonari, YA Simonov… - Dalton …, 2007 - pubs.rsc.org
… Two novel compounds, (L 1 H) 2 [SiF 6 ]·2H 2 O (1) and (L 2 H) 2 [SiF 5 (H 2 O)] 2 ·3H 2 O (2), resulting from the reactions of H 2 SiF 6 with 4′-aminobenzo-12-crown-4 (L 1 ) and …
Number of citations: 14 pubs.rsc.org
SV Klyatskaya, EV Tretyakov, SF Vasilevsky - Russian chemical bulletin, 2002 - Springer
… Since attempts to carry out efficient iodination of 4 aminobenzo 12 crown 4 under various conditions (I2, KI, Na2CO3 in H2O; I2 in DMSO; I2, HIO3, H2SO4 in AcOH) failed, we used 4N …
Number of citations: 7 link.springer.com
S Yang, S Yu, L Yu, Y Liu, J Liao, J Shen, C Gao - Membranes, 2021 - mdpi.com
… Keeping in view the above findings, we proposed a novel modification means of combining positively charged PEI with 4′-aminobenzo-12-crown-4 (12C4) with the ability to recognize …
Number of citations: 5 www.mdpi.com
L Li, M Feng, M Wang, Z Jiao, J Li, L Dong… - Journal of the Taiwan …, 2021 - Elsevier
… Furthermore, we also prepared 4'-aminobenzo-12-crown-4 ether (AB12C4) graft chloromethylated polysulfone (CMPSf) porous membrane [35]. The membrane was used for selective …
Number of citations: 7 www.sciencedirect.com
M Cheng, T Chu, X Yin, S Hou… - … Sustainable Chemistry & …, 2022 - ACS Publications
… In this work, a highly porous GO-based (GCS) membrane modified with 4-aminobenzo-12-crown-4 (AB12C4) and single-walled carbon nanotubes (SWCNTs) was fabricated by the …
Number of citations: 5 pubs.acs.org
F Cheng, N Tang, J Chen, F Wang… - … für Naturforschung B, 2011 - degruyter.com
… Tetrabutylammonium perchlorate (TBAP) [23], 4,5-diazafluoren-9-one (dafo) [24], 4 -aminobenzo-15-crown-5, 4 -aminobenzo-12crown-4 [25], and Ru(bpy)2Cl2 ·2H2O [26] were …
Number of citations: 2 www.degruyter.com
A Yamauchi, T Hayashita, A Kato… - Bulletin of the Chemical …, 2002 - journal.csj.jp
… The reaction mixture was filtrated through a glass filter, and the filtrate was evaporated to give 4 -aminobenzo-12-crown-4 as yellow gelatinous solid. 1H NMR (CDCl3, 270 MHz) δ 6.82 (…
Number of citations: 31 www.journal.csj.jp

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